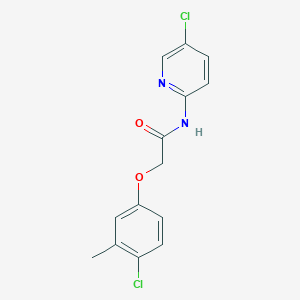

2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as pyraclostrobin, is a fungicide that belongs to the class of strobilurin compounds. It is widely used in agriculture to control various fungal diseases in crops such as cereals, fruits, vegetables, and ornamentals. Pyraclostrobin is known for its broad-spectrum activity, high efficacy, and long-lasting protection against fungal pathogens.

Mécanisme D'action

Pyraclostrobin works by inhibiting the mitochondrial respiration of fungal cells. It binds to the cytochrome bc1 complex in the electron transport chain, disrupting the flow of electrons and leading to the generation of reactive oxygen species (ROS). The accumulation of ROS causes oxidative damage to the fungal cell, leading to cell death.

Biochemical and Physiological Effects:

Pyraclostrobin has been shown to have little to no toxicity to mammals, birds, and aquatic organisms. It has a low risk of bioaccumulation and persistence in the environment. Pyraclostrobin has also been shown to have positive effects on plant growth and yield, possibly due to its ability to enhance the plant's defense mechanisms against fungal pathogens.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein in lab experiments is its high efficacy against a broad range of fungal pathogens. This allows for accurate and reliable testing of antifungal compounds and their potential use in agriculture. However, one limitation is that 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein may not accurately reflect the real-world conditions of fungal disease control, as it is often used in combination with other fungicides and under different environmental conditions.

Orientations Futures

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein. One area of focus could be on the development of new formulations and application methods to improve its efficacy and reduce the risk of resistance development. Another area of focus could be on studying the effects of 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein on non-target organisms and the environment. Additionally, research could be conducted on the potential use of 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein in other fields such as medicine and biotechnology.

Méthodes De Synthèse

Pyraclostrobin can be synthesized by the reaction of 4-chloro-3-methylphenol with 2-bromo-5-chloropyridine in the presence of a base, followed by the reaction with ethyl chloroacetate. The resulting intermediate is then reacted with N,N-dimethylformamide dimethylacetal to yield 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein.

Applications De Recherche Scientifique

Pyraclostrobin has been extensively studied for its antifungal activity against various plant pathogens. It has been shown to be highly effective in controlling diseases caused by fungi such as Botrytis cinerea, Alternaria solani, and Mycosphaerella graminicola. Pyraclostrobin has also been studied for its potential use in combination with other fungicides to enhance their efficacy and reduce the risk of resistance development.

Propriétés

Formule moléculaire |

C14H12Cl2N2O2 |

|---|---|

Poids moléculaire |

311.2 g/mol |

Nom IUPAC |

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-9-6-11(3-4-12(9)16)20-8-14(19)18-13-5-2-10(15)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |

Clé InChI |

CMGBWQGJIWSEMM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Cl |

SMILES canonique |

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)

![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)

![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B251717.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251720.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B251721.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B251722.png)

![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)

![4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)

![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)